2,5-dichloro-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]aniline
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Overview
Description
2,5-dichloro-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]aniline is a synthetic organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]aniline typically involves the reaction of 2,5-dichloroaniline with 1-methyl-1H-benzimidazole-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable base, such as potassium carbonate, and a polar solvent like dimethyl sulfoxide (DMSO). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: N-oxides of the benzimidazole ring.
Reduction: Amine derivatives of the original compound.
Substitution: Compounds with substituted halogen atoms, leading to various functionalized derivatives.
Scientific Research Applications
2,5-dichloro-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]aniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]aniline involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2,5-dichloro-N-[(1H-benzimidazol-2-yl)methyl]aniline
- 2,5-dichloro-N-[(1-methyl-1H-imidazol-2-yl)methyl]aniline
- 2,5-dichloro-N-[(1-methyl-1H-benzimidazol-1-yl)methyl]aniline
Uniqueness
2,5-dichloro-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]aniline is unique due to the presence of both chlorine atoms and the 1-methyl-1H-benzimidazole moiety. This combination imparts specific chemical and biological properties that differentiate it from other similar compounds. The chlorine atoms can participate in various substitution reactions, while the benzimidazole ring enhances its biological activity.
Properties
IUPAC Name |
2,5-dichloro-N-[(1-methylbenzimidazol-2-yl)methyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3/c1-20-14-5-3-2-4-12(14)19-15(20)9-18-13-8-10(16)6-7-11(13)17/h2-8,18H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMZRHDICAIAPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CNC3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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